
6-Benzoyl-1-methylpyridin-2-one;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoyl-1-methylpyridin-2-one;perchloric acid is a compound that combines the structural features of a benzoyl group, a methylpyridinone, and perchloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-1-methylpyridin-2-one typically involves the reaction of 6-benzoylpyridin-2-one with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with perchloric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzoyl-1-methylpyridin-2-one;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridinones.
Applications De Recherche Scientifique
6-Benzoyl-1-methylpyridin-2-one;perchloric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Benzoyl-1-methylpyridin-2-one;perchloric acid involves its interaction with specific molecular targets and pathways. The benzoyl and methylpyridinone moieties can interact with enzymes and receptors, modulating their activity. The perchloric acid component may enhance the compound’s solubility and stability, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4,6-dimethylpyridin-2-one
- 2-Benzoyl-1-methylpyridin-2-one
- 6-Benzoyl-1-methyl-2(1H)-pyridinone
Uniqueness
6-Benzoyl-1-methylpyridin-2-one;perchloric acid is unique due to the presence of both benzoyl and methylpyridinone groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propriétés
Numéro CAS |
63487-03-6 |
|---|---|
Formule moléculaire |
C13H12ClNO6 |
Poids moléculaire |
313.69 g/mol |
Nom IUPAC |
6-benzoyl-1-methylpyridin-2-one;perchloric acid |
InChI |
InChI=1S/C13H11NO2.ClHO4/c1-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
Clé InChI |
GEGYIVPWYPDWRC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC=C1C(=O)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14509233.png)
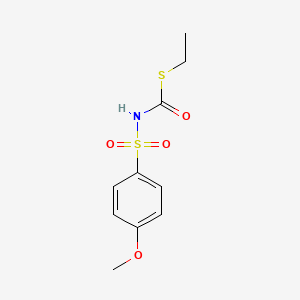
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
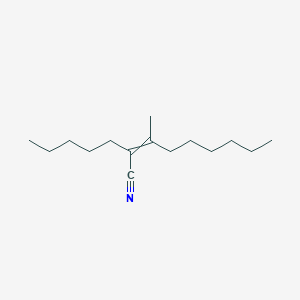

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
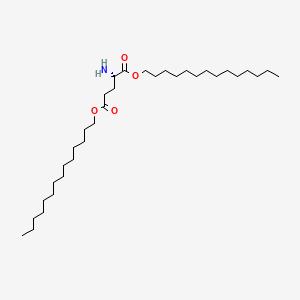
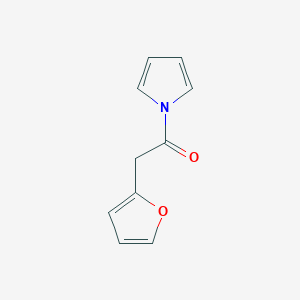
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
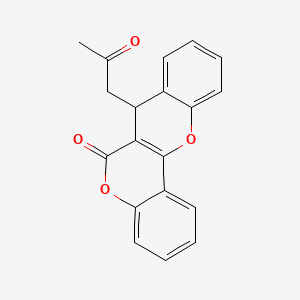
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
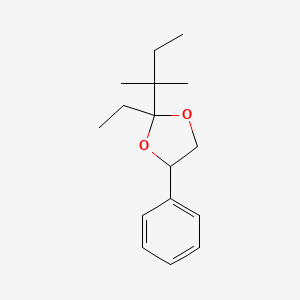
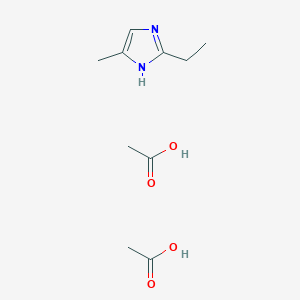
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
